molecular formula C6H9N3O B11707216 N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide

Cat. No.: B11707216
M. Wt: 139.16 g/mol
InChI Key: KOIZPEFGTQJIQK-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide: is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a formamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves heating 3,5-dimethyl-1H-pyrazole with formamide at elevated temperatures, often in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • N-(3,5-dinitro-1H-pyrazol-4-yl)formamide
  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
  • 3,5-dimethyl-1H-pyrazol-4-amine

Uniqueness: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide

InChI

InChI=1S/C6H9N3O/c1-4-6(7-3-10)5(2)9-8-4/h3H,1-2H3,(H,7,10)(H,8,9)

InChI Key

KOIZPEFGTQJIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)NC=O

Origin of Product

United States

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